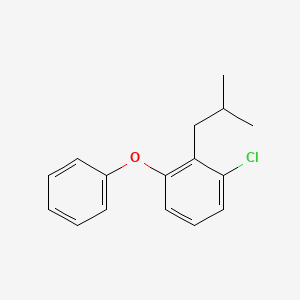

Benzene, 1,1'-oxybis-, monochloro mono(2-methylpropyl) deriv.

Description

Properties

CAS No. |

70624-13-4 |

|---|---|

Molecular Formula |

C16H17ClO |

Molecular Weight |

260.76 g/mol |

IUPAC Name |

1-chloro-2-(2-methylpropyl)-3-phenoxybenzene |

InChI |

InChI=1S/C16H17ClO/c1-12(2)11-14-15(17)9-6-10-16(14)18-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |

InChI Key |

LMZINBIBRUZJON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=CC=C1Cl)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution for Monochlorination

- Reagents: Chlorine gas (Cl2) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3).

- Conditions: The reaction is conducted at controlled temperatures (0–25°C) to favor monosubstitution and minimize poly-chlorination.

- Mechanism: The aromatic ring undergoes electrophilic attack by Cl+, generated in situ, preferentially at positions activated by the ether oxygen.

- Outcome: Formation of Benzene, 1,1'-oxybis- with one chlorine substituent on one of the phenyl rings.

Friedel-Crafts Alkylation for Mono(2-methylpropyl) Substitution

- Reagents: Isobutyl chloride or isobutylene as alkylating agents, with aluminum chloride (AlCl3) as the catalyst.

- Conditions: The reaction is typically performed under anhydrous conditions at low to moderate temperatures (0–50°C) to control regioselectivity.

- Mechanism: The Lewis acid activates the alkyl halide, generating a carbocation intermediate that electrophilically attacks the aromatic ring.

- Selectivity: The presence of the ether oxygen directs substitution to the para or ortho positions relative to the oxygen, but steric and electronic factors influence the exact site.

- Outcome: Formation of the monochloro mono(2-methylpropyl) substituted diphenyl ether.

Alternative Synthetic Routes

- Nucleophilic Aromatic Substitution: If the chlorination precedes alkylation, the chlorine substituent can also be introduced via nucleophilic aromatic substitution on activated aromatic rings.

- Cross-Coupling Reactions: Modern methods may employ palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to install the 2-methylpropyl group on a chlorinated diphenyl ether precursor, enhancing selectivity and yield.

Reaction Data and Yield Analysis

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Monochlorination | Cl2/FeCl3, 0–25°C | 70–85 | Controlled to avoid poly-chlorination |

| Friedel-Crafts Alkylation | Isobutyl chloride/AlCl3, 0–50°C, anhydrous | 65–80 | Requires strict moisture control |

| Purification | Distillation or chromatography | 90–95 | High purity essential for downstream use |

Research Findings and Optimization

- Selectivity Control: Studies show that temperature and reagent stoichiometry are critical in achieving high selectivity for monosubstitution versus polysubstitution.

- Catalyst Choice: FeCl3 is preferred for chlorination due to its strong Lewis acidity and ability to generate electrophilic chlorine species efficiently.

- Environmental and Safety Considerations: Chlorination reactions require careful handling of chlorine gas and byproducts; alternative chlorinating agents like NCS offer safer options.

- Modern Synthetic Advances: Transition metal-catalyzed cross-coupling reactions have been demonstrated to provide better regioselectivity and milder reaction conditions compared to traditional Friedel-Crafts alkylation.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Electrophilic Aromatic Chlorination (Cl2/FeCl3) | High reactivity, straightforward | Requires careful control, hazardous reagents | 70–85 |

| Friedel-Crafts Alkylation (Isobutyl chloride/AlCl3) | Established method, moderate cost | Moisture sensitive, possible rearrangements | 65–80 |

| Palladium-Catalyzed Cross-Coupling | High selectivity, mild conditions | Requires expensive catalysts | 75–90 |

Chemical Reactions Analysis

Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Benzene, 1,1'-oxybis-, monochloro mono(2-methylpropyl) deriv.

- CAS Number : 70624-13-4

- Molecular Formula : C₁₆H₁₇ClO

- Structure : A diphenyl ether backbone with one chlorine atom and one 2-methylpropyl (isobutyl) group attached to the benzene rings.

Regulatory Status :

- Listed on Canada’s Non-Domestic Substances List (NDSL), requiring compliance with the New Substances Notification Regulations ().

Structural Analogs in the Diphenyl Ether Family

Table 1: Key Structural and Regulatory Comparisons

Halogenation Effects :

- Chlorine vs. Bromine :

- The target compound’s single chlorine substituent contrasts with DecaBDE’s 10 bromine atoms (). Bromination increases molecular weight (DecaBDE: 959.17 g/mol vs. Target: ~260.76 g/mol) and environmental persistence, making DecaBDE a persistent organic pollutant (POP).

- Chlorinated derivatives (e.g., Target, Trichlorodiphenylether) are less thermally stable but more reactive in substitution reactions.

Alkyl Substituent Effects :

- 2-Methylpropyl (Isobutyl) Groups: The target compound’s isobutyl group enhances hydrophobicity (logP ~4.2 estimated) compared to unsubstituted diphenyl ether (logP ~3.2). The bis(2-methylpropyl) analog (CAS 70624-14-5) has even higher logP, reducing water solubility (). Phenoxy-substituted analogs (e.g., CAS 748-30-1) exhibit higher polarity, reflected in shorter GC retention times (RT 6.409–34.155) compared to alkyl/chloro derivatives ().

Environmental and Regulatory Profiles :

- DecaBDE : Banned/restricted under the Rotterdam Convention due to bioaccumulation and toxicity ().

- Target Compound : NDSL listing implies lower immediate hazard but requires regulatory monitoring during manufacture/import ().

Analytical and Detection Data

- Gas Chromatography (GC) Behavior: Benzene, 1,1'-oxybis[3-phenoxy-] (CAS 748-30-1) shows variable retention times (RT 6.409–34.155) depending on matrix, with Quality (Q) values up to 83 in dust samples (). The target compound’s RT would likely exceed these values due to higher molecular weight and hydrophobicity.

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can structural purity be ensured?

While direct synthesis protocols are not detailed in the provided evidence, analogous compounds (e.g., tetrapropylene derivatives) suggest that nucleophilic substitution or Friedel-Crafts alkylation may be viable for introducing chloro and 2-methylpropyl groups onto a diphenyl ether backbone . To ensure purity:

Q. How can researchers characterize the compound’s structure and substituent orientation?

Key analytical approaches include:

- High-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Infrared spectroscopy (IR) to identify ether (C-O-C, ~1250 cm) and chloroalkane (C-Cl, ~550–650 cm) functional groups .

- X-ray crystallography (if crystalline) to resolve spatial arrangements of the chloro and 2-methylpropyl groups .

Q. What safety protocols are critical when handling this compound in the lab?

Based on sulfonated diphenyl ether analogs:

- Avoid inhalation and skin contact; use PPE (gloves, lab coats, fume hoods) .

- Toxicity data for related compounds (e.g., tetrapropylene derivatives) indicate low acute toxicity but potential hepatotoxicity at high concentrations . Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data across studies?

Example contradiction: Some studies report no significant toxicity , while others identify liver effects in animal models . To resolve:

Q. What methodologies are effective for studying environmental persistence and degradation pathways?

Given its structural similarity to regulated diphenyl ethers (e.g., decaBDE ):

- Use aqueous photolysis experiments (UV-Vis monitoring) to assess stability under sunlight .

- Apply LC-MS/MS to detect degradation byproducts (e.g., hydroxylated or dealkylated derivatives) .

- Evaluate biodegradation via OECD 301F tests with activated sludge .

Q. How can the compound’s interactions with biological targets be systematically investigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.